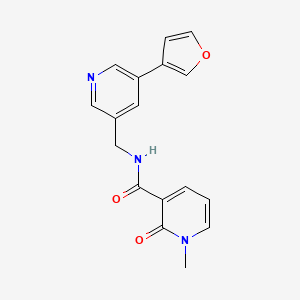
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034313-66-9 |
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.32 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the furan-pyridine intermediate followed by cyclization to form the dihydropyridine structure. Specific synthetic routes may vary, but they generally leverage established methodologies for constructing complex heterocycles.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains. For instance, preliminary tests indicated that derivatives of related compounds showed significant inhibition against multidrug-resistant bacteria, suggesting that modifications to the pyridine and furan moieties can enhance efficacy .
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . The compound's ability to inhibit key enzymes involved in cancer metabolism has been noted, making it a candidate for further development in cancer therapeutics.
Neuroprotective Effects
Another area of interest is the neuroprotective activity exhibited by this compound. In models of neurodegenerative diseases, it has been observed to improve neuronal survival and function under stress conditions, possibly by reducing oxidative stress and inflammation . This suggests potential applications in treating conditions such as Alzheimer's disease.
The biological effects of this compound are believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in disease pathways, including those involved in inflammatory responses and cancer progression.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways that promote cell survival or apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, it may protect cells from oxidative damage.
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing IC50 values comparable to established antibiotics .
- Cancer Cell Lines : In a series of experiments using breast and lung cancer cell lines, the compound showed significant cytotoxicity at micromolar concentrations, with mechanisms linked to apoptosis induction .
- Neuroprotection : Research involving neuroblastoma cells demonstrated that treatment with this compound resulted in increased cell viability and reduced markers of oxidative stress when exposed to amyloid-beta peptides .
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-5-2-3-15(17(20)22)16(21)19-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLXBEYUHQRSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














